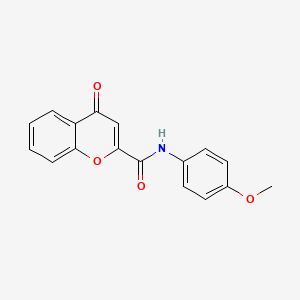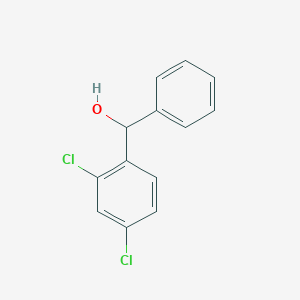
(2,4-Dichlorophenyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl)(phenyl)methanol is a chemical compound with the molecular formula C13H10Cl2O. It has a molecular weight of 253.13 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for (2,4-Dichlorophenyl)(phenyl)methanol is 1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
- Application : Researchers explore its potential as a fungicide or bactericide in agriculture, medicine, and environmental protection .
- Application : Investigating the use of this compound in heterogeneous Fenton oxidation processes for water treatment .
- Application : Specifically, 2,4-dichloro-substituted phenoxyacetamides exhibit promising activity against breast cancer. Researchers study their potential as novel anticancer agents .
Antifungal and Antimicrobial Properties
Heterogeneous Fenton Oxidation
Anticancer Agents
Mécanisme D'action
Target of Action
(2,4-Dichlorophenyl)(phenyl)methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is capable of killing bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses present in the mouth and throat.
Mode of Action
The compound interacts with its targets (bacteria and viruses) by denaturing their proteins and disrupting their structure . This interaction results in the death of the bacteria and viruses, thereby alleviating the infection .
Biochemical Pathways
It is known that the compound interferes with the protein structure of bacteria and viruses, which likely disrupts their normal biological functions .
Pharmacokinetics
It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat
Result of Action
The primary result of the action of (2,4-Dichlorophenyl)(phenyl)methanol is the death of bacteria and viruses in the mouth and throat . This leads to a reduction in the symptoms of mouth and throat infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dichlorophenyl)(phenyl)methanol. For example, the pH level of the environment can affect the compound’s antiseptic activity Additionally, the presence of other substances, such as those found in saliva or food, might interact with the compound and potentially affect its efficacy
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWHXYBCOVOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
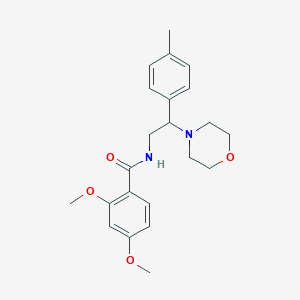
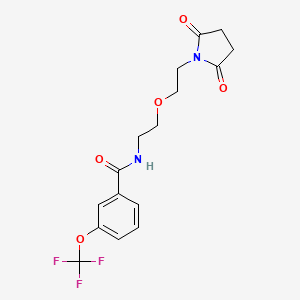
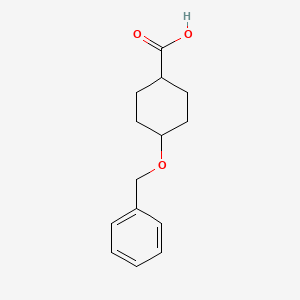


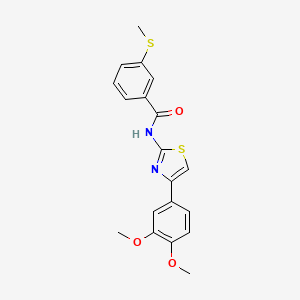
![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)
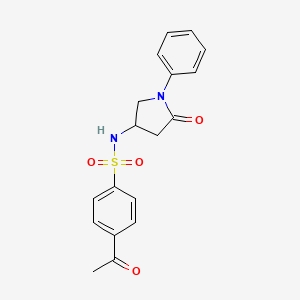


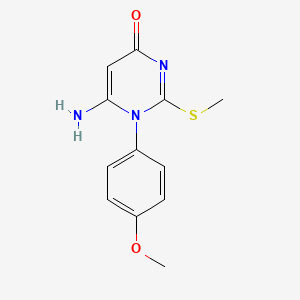
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
